molecular formula C14H14N2O B14464924 1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one CAS No. 66312-40-1

1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B14464924
CAS No.: 66312-40-1
M. Wt: 226.27 g/mol
InChI Key: FTLDCYXWGWCHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines an indole and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyrrole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl): This compound shares a similar pyrrole structure and is used in similar applications.

    Myosmine: Another compound with a pyrrole ring, known for its presence in tobacco and potential biological activities.

    2-(3-Pyridyl)-1-pyrroline: Similar in structure and used in various chemical and biological studies.

Uniqueness

1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66312-40-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-[3-(3,4-dihydro-2H-pyrrol-5-yl)indol-1-yl]ethanone

InChI

InChI=1S/C14H14N2O/c1-10(17)16-9-12(13-6-4-8-15-13)11-5-2-3-7-14(11)16/h2-3,5,7,9H,4,6,8H2,1H3

InChI Key

FTLDCYXWGWCHNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3=NCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.